MFCD02331001
Description
However, based on the methodologies and comparison frameworks outlined in the sources, this article will provide a generalized approach to analyzing structurally or functionally similar compounds. The principles for such comparisons include evaluating molecular formulas, physicochemical properties (e.g., solubility, bioavailability), structural motifs (e.g., trifluoromethyl groups), and applications. While direct data on MFCD02331001 is unavailable, this analysis will use analogous compounds from the evidence to illustrate a rigorous comparative process .
Properties
IUPAC Name |
2-[3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S4/c21-17(25)16-12-5-1-2-6-13(12)29-18(16)22-15(24)7-8-23-19(26)14(30-20(23)27)10-11-4-3-9-28-11/h3-4,9-10H,1-2,5-8H2,(H2,21,25)(H,22,24)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEHNNXWYYJUBB-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CS4)SC3=S)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCN3C(=O)/C(=C/C4=CC=CS4)/SC3=S)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of MFCD02331001 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the compound, and implementing cost-effective processes. Industrial methods may also involve continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
MFCD02331001 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions result in new compounds with different functional groups.
Scientific Research Applications
MFCD02331001 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials, chemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of MFCD02331001 involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- Bioavailability: CAS 1533-03-5 has a higher bioavailability score (0.55) compared to 1761-61-1 (0.48), likely due to improved GI absorption from its non-polar trifluoromethyl group .
- Solubility : CAS 1761-61-1 (0.687 mg/mL) is more water-soluble than 1533-03-5 (0.532 mg/mL), attributed to its polar bromine and carboxylate groups .
Functional Analogues
Compounds like 3'-(Trifluoromethyl)acetophenone (CAS 1533-03-5) and 1-(4-Trifluoromethylphenyl)propan-1-one share applications in pharmaceutical intermediates. Both exhibit strong CYP450 inhibition, but the latter has a higher Log S (-2.47 vs. -2.63), indicating better solubility in organic solvents .
Data Tables from Evidence-Based Analysis
Table 1: Physicochemical Properties of Key Compounds
| Property | CAS 1533-03-5 | CAS 1761-61-1 |
|---|---|---|
| Molecular Weight | 202.17 | 201.02 |
| Boiling Point | 245°C | 220°C |
| Log S (ESOL) | -2.47 | -2.63 |
| Bioavailability Score | 0.55 | 0.48 |
| P-gp Substrate | No | Yes |
Research Findings and Implications
- Structural Impact on Reactivity : The trifluoromethyl group in CAS 1533-03-5 enhances electrophilicity, enabling efficient nucleophilic substitutions, whereas bromine in 1761-61-1 favors SN2 mechanisms .
- Thermal Stability : Higher boiling points in trifluoromethyl-containing compounds (e.g., 245°C for CAS 1533-03-5) suggest superior thermal stability compared to brominated analogues .
- Catalytic Efficiency : A-FGO catalysts used in synthesizing CAS 1761-61-1 show lower reusability (3 cycles) than ion-exchange resins (5 cycles) for CAS 1533-03-5, impacting industrial scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
